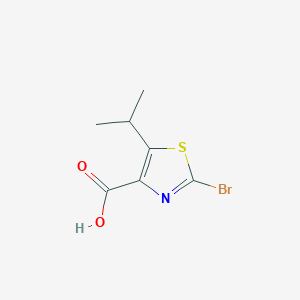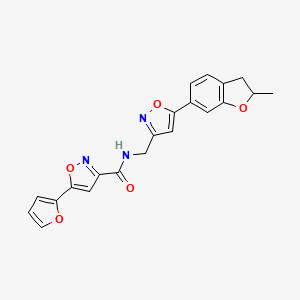![molecular formula C6H13Cl2N3 B2815905 [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 1609396-60-2](/img/structure/B2815905.png)
[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609396-60-2 . It has a molecular weight of 198.09 and its IUPAC name is 2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . One of the carbon atoms is attached to an ethyl group and a methyl group is attached to the pyrazole ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 198.09 . The InChI key of the compound is FCUSSSWEEZLAQX-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Catalysis in Polymerization Processes
Pyrazolyl compounds, including those related to [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, have been investigated for their catalytic properties. For example, zinc complexes derived from similar pyrazolyl compounds have shown effectiveness as catalysts in the copolymerization of CO2 and cyclohexene oxide. This process leads to the formation of poly(cyclohexene carbonate) and cyclohexene carbonate, highlighting the potential of these compounds in polymer science and environmental applications (Matiwane, Obuah, & Darkwa, 2020).
Structural and Coordination Chemistry
Pyrazolyl ligands, closely related to this compound, are significant in the synthesis of metal complexes. These complexes have been structurally characterized and are essential in understanding coordination chemistry. Such studies contribute to the development of new materials and catalysts with specific properties (Massoud et al., 2015).
Development of Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, akin to this compound, have shown potential as antimicrobial and anticancer agents. Research has been conducted on synthesizing these derivatives and evaluating their efficacy against various cancer cell lines and microbial strains, indicating their potential therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization of Complex Molecules
Pyrazole derivatives, related to this compound, have been synthesized and characterized to understand their structure and properties better. This research is crucial for the development of new materials and pharmaceuticals. Characterization through various spectroscopic methods provides insights into the potential applications of these compounds in different fields (Titi et al., 2020).
Synthesis of Tridentate Compounds and their Cytotoxic Activity
Research on tridentate compounds that share structural similarities with this compound has revealed their cytotoxic properties. This research is instrumental in developing new anticancer drugs and understanding the mechanisms behind their cytotoxic effects on tumor cell lines (Kodadi et al., 2007).
Direcciones Futuras
The future directions of research involving this compound could involve exploring its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing and optimizing synthetic methods for this compound.
Propiedades
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6-4-8-9(5-6)3-2-7;;/h4-5H,2-3,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUSSSWEEZLAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)
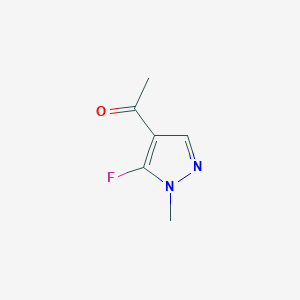

![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2815829.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815831.png)
![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2815833.png)
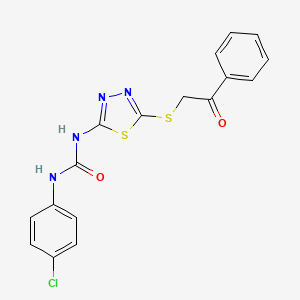
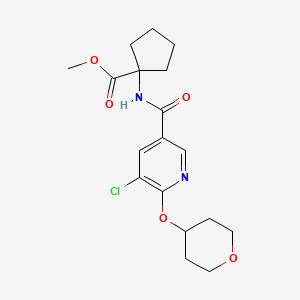
![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)
![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)
